N-(3-{[(2E)-2-(2-ethoxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide
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Overview
Description
N-(3-{N’-[(E)-(2-ETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of N-(3-{N’-[(E)-(2-ETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE typically involves the condensation of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-{N’-[(E)-(2-ETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
N-(3-{N’-[(E)-(2-ETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It is explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which N-(3-{N’-[(E)-(2-ETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
N-(3-{N’-[(E)-(2-ETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is unique due to its specific structural features and the presence of both ethoxy and nitro groups. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C24H22N4O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxy-5-nitrophenyl)methylideneamino]-3-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H22N4O6/c1-3-34-22-12-9-20(28(31)32)14-18(22)15-25-27-24(30)17-5-4-6-19(13-17)26-23(29)16-7-10-21(33-2)11-8-16/h4-15H,3H2,1-2H3,(H,26,29)(H,27,30)/b25-15+ |
InChI Key |
SSRGLNOEMVYYRB-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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